molecular formula C15H19N3O2S3 B11165677 N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide

Cat. No.: B11165677
M. Wt: 369.5 g/mol
InChI Key: GYPHDGJMLFURSW-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of both methoxyethyl and propylsulfanyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring and the sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzamide or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and sulfanyl groups can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(propylsulfanyl)benzamide: A similar compound with a different substitution pattern on the benzamide ring.

    5-(2-methoxyethyl)-1,3,4-thiadiazole-2-thiol: A compound with a thiol group instead of a benzamide group.

Uniqueness

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide is unique due to its specific combination of functional groups and the presence of both methoxyethyl and propylsulfanyl groups

Properties

Molecular Formula

C15H19N3O2S3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-propylsulfanylbenzamide

InChI

InChI=1S/C15H19N3O2S3/c1-3-9-21-12-7-5-4-6-11(12)13(19)16-14-17-18-15(23-14)22-10-8-20-2/h4-7H,3,8-10H2,1-2H3,(H,16,17,19)

InChI Key

GYPHDGJMLFURSW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCCOC

Origin of Product

United States

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